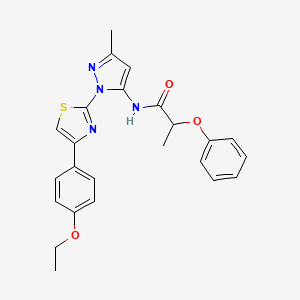
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a thiazole ring, a pyrazole ring, and an ethoxyphenyl group . These groups are often found in biologically active compounds, suggesting that this compound may have potential biological activity .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions . The thiazole and pyrazole rings can be formed through cyclization reactions, while the ethoxyphenyl group can be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyrazole rings suggests that the compound may have a planar region, while the ethoxyphenyl group could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the thiazole and pyrazole rings might participate in electrophilic substitution reactions, while the ethoxy group could be susceptible to reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .科学的研究の応用
Chemical Structure and Molecular Interactions
The chemical structure and molecular interactions of compounds similar to N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide have been a focus of several studies. For example, Köysal et al. (2005) explored the geometric parameters of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting the importance of methoxy/methyl-substituted phenyl groups and their perpendicular orientation to the pyrazoline ring, which is critical for the compound's bioactivity (Köysal et al., 2005).
Synthesis and Fluorescence Properties
Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes, indicating the potential of thiazolyl and pyrazolyl compounds in creating efficient color-tunable fluorophores. These compounds displayed fluorescence in the range of 412–672 nm, demonstrating their utility in various scientific applications, including molecular markers and sensors (Witalewska et al., 2019).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer potential of thiazole derivatives has been extensively researched. Mori et al. (2021) synthesized alkyne-containing thiazole derivatives, showcasing their effectiveness against various bacterial strains. This suggests that this compound could have similar antimicrobial properties (Mori et al., 2021). Additionally, Ravinaik et al. (2021) demonstrated the anticancer activity of N-substituted benzamides against various cancer cell lines, suggesting the potential of structurally similar compounds in cancer therapy (Ravinaik et al., 2021).
将来の方向性
特性
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-4-30-19-12-10-18(11-13-19)21-15-32-24(25-21)28-22(14-16(2)27-28)26-23(29)17(3)31-20-8-6-5-7-9-20/h5-15,17H,4H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHVYWCPDZEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)
![6-(3-Fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2673470.png)
![[1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B2673472.png)
![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)

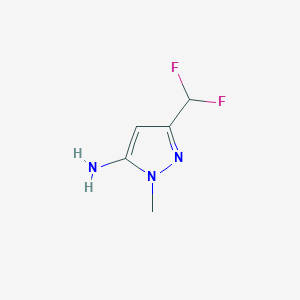
![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/no-structure.png)

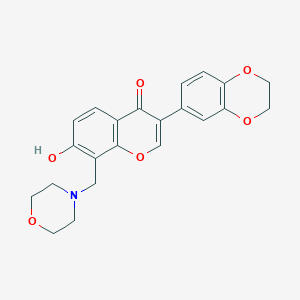
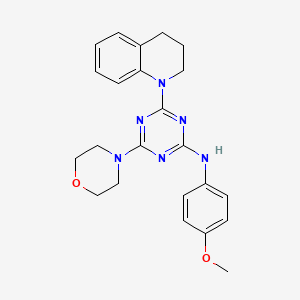
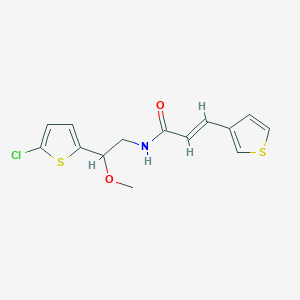
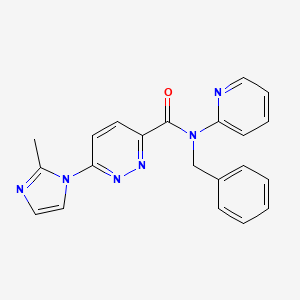
![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2673489.png)

